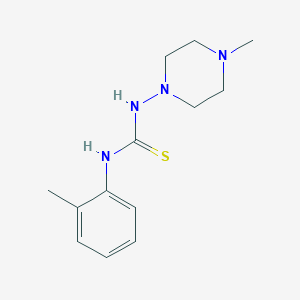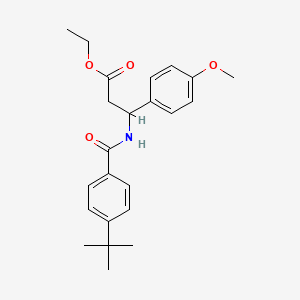![molecular formula C13H12F3NO5S B11511508 1,1-Dioxidotetrahydrothiophen-3-yl {[3-(trifluoromethyl)phenyl]carbonyl}carbamate](/img/structure/B11511508.png)
1,1-Dioxidotetrahydrothiophen-3-yl {[3-(trifluoromethyl)phenyl]carbonyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dioxidotetrahydrothiophen-3-yl {[3-(trifluoromethyl)phenyl]carbonyl}carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydrothiophene ring with a dioxido group, a trifluoromethyl phenyl group, and a carbamate moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxidotetrahydrothiophen-3-yl {[3-(trifluoromethyl)phenyl]carbonyl}carbamate typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
The trifluoromethyl phenyl group is introduced through a Friedel-Crafts acylation reaction, where trifluoromethyl benzoyl chloride reacts with the tetrahydrothiophene ring in the presence of a Lewis acid catalyst like aluminum chloride. Finally, the carbamate moiety is added through a reaction with an isocyanate derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxidotetrahydrothiophen-3-yl {[3-(trifluoromethyl)phenyl]carbonyl}carbamate undergoes various chemical reactions, including:
Oxidation: The dioxido group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the dioxido group, yielding a tetrahydrothiophene derivative.
Substitution: The trifluoromethyl phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as reduced tetrahydrothiophene derivatives, substituted phenyl compounds, and hydrolyzed amines.
Scientific Research Applications
1,1-Dioxidotetrahydrothiophen-3-yl {[3-(trifluoromethyl)phenyl]carbonyl}carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,1-Dioxidotetrahydrothiophen-3-yl {[3-(trifluoromethyl)phenyl]carbonyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dioxidotetrahydrothiophen-3-yl phenyl carbonate
- 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenylurea
- N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
Uniqueness
1,1-Dioxidotetrahydrothiophen-3-yl {[3-(trifluoromethyl)phenyl]carbonyl}carbamate stands out due to its trifluoromethyl phenyl group, which imparts unique electronic properties and enhances its reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
Molecular Formula |
C13H12F3NO5S |
|---|---|
Molecular Weight |
351.30 g/mol |
IUPAC Name |
(1,1-dioxothiolan-3-yl) N-[3-(trifluoromethyl)benzoyl]carbamate |
InChI |
InChI=1S/C13H12F3NO5S/c14-13(15,16)9-3-1-2-8(6-9)11(18)17-12(19)22-10-4-5-23(20,21)7-10/h1-3,6,10H,4-5,7H2,(H,17,18,19) |
InChI Key |
SPSNEFVEHWOZNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1OC(=O)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dichlorophenyl)-2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B11511427.png)

![4-[(4Z)-3-Methyl-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-YL)methylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid](/img/structure/B11511439.png)
![5-cyano-4-(2-ethoxyphenyl)-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11511441.png)

![N-[1-(2-Adamantan-1-yl-ethylamino)-2,2,2-trifluoro-1-trifluoromethyl-ethyl]-acetamide](/img/structure/B11511448.png)
![1-[2-(3,3-Dimethyl-2-oxo-butylidene)-1,4-dihydro-2H-pyrido[2,3-b]pyrazin-3-ylidene]-3,3-dimethyl-butan-2-one](/img/structure/B11511450.png)
![2-(3,4-Dimethoxyphenyl)-3-[2-(piperidin-1-yl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B11511453.png)
![{4-(Methoxymethyl)-6-methyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]thieno[2,3-b]pyridin-2-yl}(morpholin-4-yl)methanone](/img/structure/B11511455.png)

![N-[1-(furan-2-ylmethyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11511486.png)
![4-[(4-Chloro-2-methyl-phenylamino)-methylene]-2-(4-fluoro-phenyl)-5-propyl-2,4-dihydro-pyrazol-3-one](/img/structure/B11511494.png)
![(5E)-1-(3-chlorophenyl)-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11511502.png)
